2-(4-Tert-butylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylcyclohexyl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This method minimizes the formation of isomers and improves the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(4-Tert-butylcyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antifungal and antioxidant properties.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the stabilization of plastics, rubber, and polymers due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
4-tert-Butylphenol: Used in the production of epoxy resins and as a plasticizer.
2-tert-Butyl-4-methylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
2-(4-Tert-butylcyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of tert-butyl and cyclohexyl groups enhances its stability and effectiveness as an antioxidant compared to other similar compounds .
Properties
CAS No. |
266338-26-5 |
---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3 |
InChI Key |
ZAUUKYWMTKQRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.